molecular formula C12H11FN2O5S2 B2719327 4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride CAS No. 1607272-93-4

4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride

Cat. No.: B2719327
CAS No.: 1607272-93-4
M. Wt: 346.35
InChI Key: HUDSQNAWXAGMDW-UHFFFAOYSA-N
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Description

4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride is a chemical compound with the molecular formula C12H11FN2O5S2 and a molecular weight of 346.35. This compound is characterized by the presence of a methoxypyridine group, a sulfamoyl group, and a benzenesulfonyl fluoride moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The methoxypyridine group can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki–Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.

    Solvents: Commonly used solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The methoxypyridine group may interact with aromatic residues in the active site, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.

    4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzene sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both a sulfonyl fluoride and a methoxypyridine group allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-[(6-methoxypyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O5S2/c1-20-12-7-2-9(8-14-12)15-22(18,19)11-5-3-10(4-6-11)21(13,16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDSQNAWXAGMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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